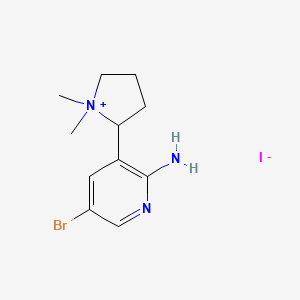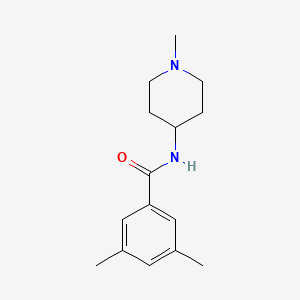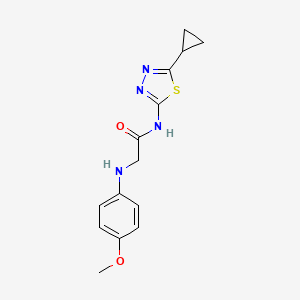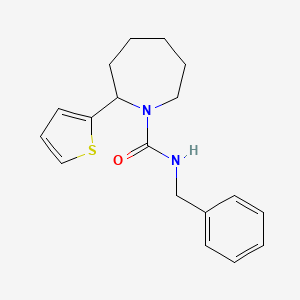![molecular formula C12H20ClN3OS B5135171 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride, also known as DMPEM HCl, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine-based compounds and has been found to have potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl is not fully understood, but it has been found to interact with different targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been found to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is relatively inexpensive. However, there are also some limitations to its use. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, it may be possible to modify the structure of 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl to improve its solubility and other properties, which can make it more useful for lab experiments.
Méthodes De Synthèse
The synthesis of 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2-chloroethylmorpholine hydrochloride in the presence of a base catalyst. The reaction yields 4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl as a white crystalline powder with a purity of over 95%.
Applications De Recherche Scientifique
4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride HCl has been extensively studied for its potential applications in different scientific fields. In medicinal chemistry, it has been used as a starting material for the synthesis of various biologically active compounds. In pharmacology, it has been tested for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the mechanism of action of different enzymes and proteins.
Propriétés
IUPAC Name |
4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-10-9-11(2)14-12(13-10)17-8-5-15-3-6-16-7-4-15;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOJFWTZCAYLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)
![N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)



![N-{2-[(4-bromobenzyl)thio]-1,3-benzothiazol-6-yl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135151.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5135154.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5135178.png)